5-fluorobenzofuran-3(2H)-one
Overview
Description
5-Fluorobenzofuran-3(2H)-one: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring and a ketone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorobenzofuran-3(2H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-fluoro-2,3-dihydrobenzofuran-3-ol, the compound can be synthesized through a series of reactions involving reagents such as diphenyl phosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at temperatures ranging from 0 to 20°C, followed by treatment with water and tetrahydrofuran at 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluorobenzofuran-3-carboxylic acid, while reduction may produce 5-fluoro-2,3-dihydrobenzofuran-3-ol.
Scientific Research Applications
Chemistry: 5-Fluorobenzofuran-3(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluorobenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- 5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
- 5-Fluorobenzofuran-3-carboxylic acid
Comparison: Compared to similar compounds, 5-fluorobenzofuran-3(2H)-one is unique due to its specific substitution pattern and functional groupsFor example, the presence of the fluorine atom at the 5-position can significantly influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs .
Biological Activity
5-Fluorobenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHF\O
- CAS Number : 60770-49-2
This compound features a benzofuran core with a fluorine substituent, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogenic bacteria and fungi. The results are summarized in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.83 µM |
Escherichia coli | 0.21 µM |
Pseudomonas aeruginosa | 0.21 µM |
Micrococcus luteus | Not specified |
The compound demonstrated selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative strains, indicating potential for clinical applications in treating infections caused by resistant microorganisms .
Anticancer Activity
This compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC values in the nanomolar range, suggesting effective anti-leukemic properties .
Case Study: Hep G2 Cell Line
A specific study focused on the Hep G2 human liver cancer cell line, where this compound was tested for cytotoxicity using the MTT assay. The results indicated a significant reduction in cell viability upon treatment with the compound at concentrations of 200 µM over a three-day period, confirming its potential as an anticancer therapeutic .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been linked to its ability to modulate various signaling pathways. It acts as a potent scavenger of superoxide anions and inhibits lipid peroxidation, which contributes to its antioxidative effects. These mechanisms are crucial for reducing inflammation and oxidative stress in cellular environments .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound forms strong interactions with DNA gyrase, crucial for bacterial DNA replication, through hydrogen bonds and pi-stacking interactions.
- Cell Cycle Modulation : It influences cell cycle progression in cancer cells by inhibiting key regulatory proteins like GSK-3β, leading to reduced proliferation and increased apoptosis in malignant cells .
- Antioxidant Activity : By scavenging free radicals and inhibiting lipid peroxidation, it protects cells from oxidative damage, enhancing its therapeutic profile against inflammation-related conditions .
Properties
IUPAC Name |
5-fluoro-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLDWWKVCKMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515171 | |
Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-49-2 | |
Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a small molecule like 5-fluorobenzofuran-3(2H)-one as a fluorescent probe scaffold compared to larger molecules?
A1: The paper highlights that traditional fluorescent probes often rely on large, complex molecules. Using a smaller scaffold like this compound offers several advantages:
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